N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H17NO2S and its molecular weight is 287.38. The purity is usually 95%.
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Scientific Research Applications
Anticancer Research
Research into compounds like Mafosfamide, a cyclophosphamide analog, has shown promising applications in cancer therapy. Mafosfamide has undergone preclinical investigations and clinical trials, demonstrating positive effects on various types of cancer cells and good tolerability and efficacy in patients with neoplastic meningitis due to leukemia, lymphoma, and solid tumors (Mazur et al., 2012).
Biomarkers for Tobacco and Cancer Research
The measurement of human urinary carcinogen metabolites provides crucial information about tobacco and cancer. Studies have identified specific biomarkers derived from carcinogens specific to tobacco products, highlighting the role of these assays in evaluating exposure and metabolic pathways related to carcinogenesis (Hecht, 2002).
Organic Light Emitting Diodes (OLEDs)
Transition-metal phosphors with cyclometalating ligands have shown significant potential in OLED applications. The systematic preparation of these phosphors and the tuning of their emission wavelength across the visible spectrum demonstrate their utility in phosphorescent displays and illumination devices (Chi & Chou, 2010).
Tissue Engineering
Thiolated polymeric hydrogels have emerged as critical materials in tissue engineering, offering biocompatibility, cellular mimicking properties, and support for cell proliferation and differentiation. The innovative cross-linking strategies and the development of hydrogel scaffolds from thiolated polymers indicate their potential in creating three-dimensional tissue-engineered constructs (Gajendiran et al., 2018).
Corrosion Inhibition
Carbohydrate polymers have been applied as corrosion inhibitors for metal substrates, showcasing the role of natural polysaccharides in protecting metals from corrosion. The molecular and electronic structures of these polymers, such as cellulose and chitosan, enable them to chelate metal ions and form compact structures that increase surface energy and inhibit corrosion (Umoren & Eduok, 2016).
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects and are used in medicinal chemistry to develop advanced compounds . For example, suprofen, a 2-substituted thiophene, is a nonsteroidal anti-inflammatory drug .
Mode of Action
Some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives are known to have a variety of biological effects .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(12-8-9-20-10-12)17-11-16(19,14-6-7-14)13-4-2-1-3-5-13/h1-5,8-10,14,19H,6-7,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQCUYLOCGKVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CSC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.